molecular formula C10H11BrN2 B15331312 2-(4-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole

2-(4-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole

Katalognummer: B15331312
Molekulargewicht: 239.11 g/mol
InChI-Schlüssel: UILHHULDHCMSTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a bromophenyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 4-bromoaniline with acetone in the presence of an acid catalyst, followed by cyclization with formaldehyde and ammonium acetate under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding imidazole derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed:

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced phenyl derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

    2-Phenyl-4,5-dihydro-1H-imidazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

    2-(4-Chlorophenyl)-5-methyl-4,5-dihydro-1H-imidazole: Contains a chlorine atom instead of bromine, which affects its electronic properties and reactivity.

    2-(4-Methylphenyl)-5-methyl-4,5-dihydro-1H-imidazole: Substituted with a methyl group, leading to different steric and electronic effects.

Uniqueness: The presence of the bromine atom in 2-(4-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole imparts unique electronic properties, making it more reactive in certain substitution reactions. This compound also exhibits distinct biological activities compared to its analogs, making it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C10H11BrN2

Molekulargewicht

239.11 g/mol

IUPAC-Name

2-(4-bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C10H11BrN2/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)

InChI-Schlüssel

UILHHULDHCMSTB-UHFFFAOYSA-N

Kanonische SMILES

CC1CN=C(N1)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.